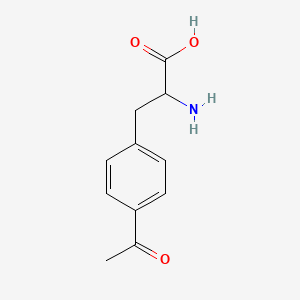

3-(4-Acetylphenyl)-2-aminopropanoic acid

Description

3-(4-Acetylphenyl)-2-aminopropanoic acid, also known by synonyms such as 4-Acetyl-DL-phenylalanine, is a synthetic compound that has garnered attention for its utility as a versatile building block and research chemical. echemi.com Its hydrochloride salt is often utilized as a biochemical reagent in life science research. evitachem.com The presence of multiple functional groups within its structure allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules. evitachem.com

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

| CAS Number | 22888-49-9; 122555-04-8 |

From a chemical classification standpoint, this compound is categorized as an amino acid derivative. evitachem.com This classification is based on its core structure, which features a central carbon atom bonded to an amino group (-NH2), a carboxylic acid group (-COOH), a hydrogen atom, and a variable side chain. In this specific molecule, the side chain is a 4-acetylphenyl group.

The structural significance of this compound lies in its hybrid nature. It is fundamentally a derivative of phenylalanine, a natural alpha-amino acid, where an acetyl group (-COCH3) is attached at the para-position of the phenyl ring. This addition has several important implications:

Amino Acid Backbone : The aminopropanoic acid core provides the characteristic properties of an amino acid, including its ability to form peptide bonds and its zwitterionic nature in solution.

Aromatic Side Chain : The phenyl ring, inherited from phenylalanine, offers a site for various substitution reactions and imparts a degree of rigidity and hydrophobicity to the molecule.

Reactive Ketone Group : The acetyl group's ketone functional group is a key feature, providing a reactive site for a multitude of chemical transformations. This allows the molecule to be used as a scaffold for creating a diverse library of derivative compounds. mdpi.com

This combination of a biochemically familiar backbone with a synthetically versatile handle makes the molecule a significant tool for chemical biologists and medicinal chemists.

| Component | Structural Feature | Significance |

| Propanoic Acid | -CH(NH2)-COOH | Amino acid backbone, allows for peptide synthesis |

| Phenyl Group | -C6H4- | Aromatic ring, provides a scaffold for substitution |

| Acetyl Group | -C(=O)CH3 | Ketone functional group, offers a reactive handle for derivatization |

The unique structure of this compound underpins its foundational role in a variety of research settings. It is primarily valued as a building block in organic synthesis and as a reagent for biochemical studies. evitachem.com

In the realm of chemical investigations , the compound serves as a versatile starting material. evitachem.com The presence of the amino, carboxyl, and ketone groups allows for sequential or orthogonal chemical modifications. Researchers utilize it to synthesize more complex molecules and novel chemical entities. For example, the core structure of 3-(4-acetylphenyl)propanoic acid has been used as a scaffold to develop derivatives with potential therapeutic applications, such as novel anticancer candidates. mdpi.com The ability to modify the side chain provides a strategic advantage in creating libraries of compounds for structure-activity relationship (SAR) studies.

In biochemical investigations , this compound and its analogues are employed to probe biological systems. evitachem.com As a substituted phenylalanine, it can be used in studies involving amino acid metabolism or to investigate the binding sites of enzymes and receptors that interact with phenylalanine. evitachem.com Its utility as a biochemical reagent allows for its use as a biological material to explore various life science-related processes. The introduction of the acetyl group acts as a chemical reporter or a point of attachment for other molecules, facilitating the study of biochemical pathways and molecular interactions. evitachem.com

Properties

IUPAC Name |

3-(4-acetylphenyl)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSBHXZKWRIEIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 4 Acetylphenyl 2 Aminopropanoic Acid

De Novo Synthesis Approaches to the Core Structure

De novo synthesis, the construction of complex molecules from simpler precursors, is a fundamental approach to obtaining 3-(4-acetylphenyl)-2-aminopropanoic acid. These multi-step pathways are designed to build the molecule's core structure efficiently.

Multi-Step Chemical Pathways and Reaction Sequences

A common and effective de novo synthesis of this compound commences with readily available starting materials and proceeds through a series of well-established chemical transformations. One such pathway involves the following key steps:

Condensation: The synthesis is often initiated with a condensation reaction between 4-acetylbenzaldehyde (B1276866) and nitromethane. This reaction, typically carried out in the presence of a base, forms the intermediate 4-acetyl-β-nitrostyrene. mdma.chorgsyn.orggoogle.com

Reduction: The nitro group and the carbon-carbon double bond in the 4-acetyl-β-nitrostyrene intermediate are then reduced to form the final amino acid. This transformation is commonly achieved through catalytic hydrogenation. mdma.chmdma.ch

Another reported synthetic route involves a two-step radiochemical synthesis starting from [1-¹⁴C]acetyl chloride, which is particularly useful for producing isotopically labeled versions of the amino acid for research purposes. nih.gov

Identification and Role of Key Synthetic Intermediates

The successful execution of the multi-step synthesis hinges on the formation and purification of key intermediates. In the pathway described above, 4-acetyl-β-nitrostyrene is a pivotal intermediate. Its formation is crucial as it introduces the necessary carbon skeleton and the nitrogen functionality, which is subsequently converted to the amino group.

| Intermediate | Structure | Role in Synthesis |

| 4-acetyl-β-nitrostyrene |  | Precursor containing the complete carbon backbone and a nitro group for reduction to the amine. |

Catalytic Systems and Optimized Reaction Conditions

The reduction of 4-acetyl-β-nitrostyrene to this compound is a critical step that relies on effective catalytic systems and optimized reaction conditions.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitrostyrenes. mdma.chmdma.ch

Catalysts: Palladium-based catalysts, such as palladium on charcoal (Pd/C), are commonly employed. mdma.chmdma.ch Other catalytic systems, including those based on rhodium and intermetallic compounds like Pd13Pb9 and RhPb2, have also been investigated for the chemoselective hydrogenation of nitrostyrenes. researchgate.net Single-atom alloy catalysts, such as Ir1Ni, have shown high performance in the selective hydrogenation of the nitro group in similar molecules. nih.gov

Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere. The pressure of hydrogen gas can vary, with some procedures using atmospheric pressure while others employ higher pressures. mdma.chmdma.ch The choice of solvent is also crucial, with alcohols like ethanol (B145695) often being used. The presence of an acid, such as hydrochloric acid, is common in these reductions. mdma.ch Temperature is another important parameter, with some hydrogenations being performed at low temperatures (e.g., 0°C) to improve selectivity and yield. mdma.ch

Other Reducing Agents:

Systems like sodium borohydride (B1222165) in combination with copper(II) chloride have been shown to be effective for the reduction of β-nitrostyrenes to the corresponding phenethylamines under mild conditions. nih.gov

| Catalyst System | Substrate | Key Reaction Conditions | Product |

| 5% Palladium on Charcoal | β-nitrostyrene | Hydrogen (1 atm), Ethanol, 12 M Hydrochloric acid, 0°C, 3 h | Phenethylamine |

| Ir1Ni Single-Atom Alloy | 4-nitrostyrene | Hydrogen (1 MPa), Ethanol, 0.03 g catalyst, 50°C, 4 h | 4-aminostyrene |

| Sodium Borohydride/Copper(II) Chloride | β-nitrostyrene | 2-Propanol/Water (2:1), 80°C | Phenethylamine |

Strategies for Enantioselective Synthesis

Since this compound is a chiral molecule, the production of enantiomerically pure forms is often required, particularly for biological applications. Several strategies are employed to achieve this.

Enzymatic Resolution: This method involves the use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.

Acylases: Enzymes such as aminoacylases can be used in the resolution of racemic N-acyl amino acids. The enzyme specifically hydrolyzes the N-acyl group from the L-enantiomer, leaving the D-enantiomer acylated. The resulting free L-amino acid and the N-acyl-D-amino acid can then be separated based on their different physical properties. google.com

Lipases: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are also effective for the kinetic resolution of racemic alcohols and their derivatives, a principle that can be applied to the synthesis of chiral amino acids. nih.govresearchgate.netresearchgate.net

Asymmetric Synthesis: This approach aims to directly produce a single enantiomer of the target molecule using chiral catalysts or auxiliaries.

Phase Transfer Catalysis: Chiral phase transfer catalysts, such as those derived from Cinchona alkaloids, can be used in the asymmetric α-alkylation of a glycine (B1666218) Schiff base with a suitable benzyl (B1604629) bromide to produce enantiomerically enriched α-amino acids. nih.govresearchgate.net

Advanced Chemical Derivatization of this compound

The functional groups of this compound, namely the acetyl group, the amino group, and the carboxylic acid group, provide opportunities for a variety of chemical modifications to create novel derivatives with tailored properties.

Reactions at the Acetyl Group:

The carbonyl group of the acetyl moiety can undergo various condensation reactions. For instance, it can react with aldehydes in the presence of a base to form chalcones. mdpi.com

Reactions at the Amino Group:

Acylation: The amino group can be acylated to form amides. For example, N-acetylation can be achieved using acetic anhydride (B1165640). magritek.com

Peptide Coupling: The amino group can participate in peptide bond formation with the carboxylic acid group of another amino acid. This is a fundamental reaction in peptide synthesis and often requires the use of coupling reagents to facilitate the reaction and prevent side reactions. uni-kiel.debachem.comyoutube.com

Reactions Involving the Carboxylic Acid Group:

Esterification: The carboxylic acid can be converted to an ester, for example, by reaction with an alcohol in the presence of an acid catalyst.

These derivatization strategies allow for the synthesis of a wide range of molecules with potentially new and interesting biological or material properties.

Chemical Reactivity and Transformation of 3 4 Acetylphenyl 2 Aminopropanoic Acid

Functional Group-Specific Reactions

The reactivity of 3-(4-Acetylphenyl)-2-aminopropanoic acid can be systematically examined by considering each of its functional groups independently.

The primary amino group (–NH₂) of this compound exhibits reactivity typical of α-amino acids. It readily undergoes nucleophilic attack, making it a target for acylation and alkylation reactions. These reactions are fundamental in peptide synthesis, where the amino group must be temporarily protected to ensure regioselectivity during the formation of amide bonds. magritek.com

Acylation: The amino group can be acylated to form amides using various reagents such as acid anhydrides or acyl chlorides. A common example is N-acetylation using acetic anhydride (B1165640), which serves as a protective strategy in many synthetic processes involving amino acids. magritek.com This protection prevents the amine from acting as a nucleophile, directing reactivity towards the carboxylic acid functionality. magritek.com

Alkylation: Alkylation of the amino group is also possible, though less common than acylation in peptide chemistry. This reaction can introduce alkyl groups onto the nitrogen atom, altering the molecule's steric and electronic properties.

The following table summarizes common protection (acylation) strategies applicable to the amino moiety.

| Reaction Type | Reagent Example | Product Functional Group | Purpose |

| Acylation | Acetic Anhydride | N-Acetyl Amide | Protection of amino group |

| Carbamate Formation | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc-protected amine | Protection of amino group |

| Carbamate Formation | Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Fmoc-protected amine | Protection of amino group |

The para-acetyl group (–COCH₃) is a defining feature of the molecule, offering a unique site for chemoselective modifications. nih.gov The ketone's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

Keto-Specific Condensation: The most notable reaction of the acetyl group is its highly selective condensation with aminooxy (hydroxylamine) or hydrazide compounds. nih.gov This reaction proceeds under mild, slightly acidic conditions (pH 4.0–4.5) to form stable oxime or hydrazone linkages, respectively. nih.gov This specific reactivity is widely exploited in protein engineering and site-directed spin labeling, where the amino acid is genetically incorporated into a protein, and the ketone then serves as a chemical handle for attaching probes or other molecules. nih.govnih.gov Aniline (B41778) has been shown to catalyze this oxime ligation, allowing for facile conjugation under mild conditions. nih.gov

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation converts the acetylphenyl moiety into a (1-hydroxyethyl)phenyl group, altering its hydrogen-bonding capabilities and stereochemistry.

The table below details key transformations of the acetyl group.

| Reaction Type | Reagent Example | Product Functional Group | Key Features |

| Oxime Formation | Hydroxylamine (B1172632) (R-ONH₂) | Oxime | Highly chemoselective; stable linkage. nih.govnih.gov |

| Hydrazone Formation | Hydrazine (B178648) (R-NHNH₂) | Hydrazone | Chemoselective condensation reaction. |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Selective reduction of the ketone. |

The carboxylic acid group (–COOH) is the third reactive center, participating in reactions common to this functional group, primarily nucleophilic acyl substitution. sketchy.com For these reactions to proceed, the carboxylic acid is often "activated" to enhance the electrophilicity of the carbonyl carbon.

Esterification: The carboxylic acid can be converted into an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org Alternatively, coupling agents can be used. For instance, modified Mukaiyama's reagents have been successfully employed for the esterification of N-acetylated amino acids, where the reagent activates the carboxylate to facilitate nucleophilic attack by the alcohol. researchgate.netnih.gov

Amide Formation: The direct reaction with an amine is generally unfavorable as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, amide bond formation, the basis of peptide synthesis, requires heating the salt above 100°C to drive off water or, more commonly, the use of coupling reagents. libretexts.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) activate the carboxylic acid, converting the hydroxyl into a good leaving group and enabling efficient reaction with an amine nucleophile. libretexts.orgmdpi.com

| Reaction Type | Reagent/Condition | Product Functional Group | Mechanism |

| Esterification | Alcohol (R-OH), Acid Catalyst | Ester | Fischer Esterification. libretexts.org |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | Conversion to a more reactive acyl derivative. libretexts.org |

| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., DCC) | Amide | Activation of carboxyl group followed by nucleophilic attack. libretexts.org |

Cyclization and Heterocycle Formation via Condensation Reactions

The multifunctional nature of this compound and its derivatives makes it a substrate for synthesizing various heterocyclic structures. The amino and carboxyl groups are classical participants in cyclization reactions.

For instance, if this amino acid is a component of a linear dipeptide, it can undergo thermally induced intramolecular condensation between its N-terminus and the C-terminus of the adjacent residue to form a stable six-membered ring known as a diketopiperazine. researchgate.net

Furthermore, derivatives of the parent structure can be used to construct more complex heterocycles. Research has shown that related β-amino acid structures can be used as synthons for thiazolidinones via Hantzsch synthesis, which involves the condensation of a thioamide with an α-haloketone. mdpi.comresearchgate.net This suggests that with appropriate modification, the core structure of this compound could serve as a scaffold in the synthesis of diverse heterocyclic compounds.

Redox Chemistry

The redox chemistry of this compound is primarily centered on the oxidation and reduction of its acetyl and carboxylic acid functionalities. An oxidation-reduction (redox) reaction is characterized by the transfer of electrons, resulting in a change in the oxidation states of the atoms involved. youtube.com

Reduction:

Acetyl Group: As previously noted, the ketone of the acetyl group can be selectively reduced to a secondary alcohol using hydride reagents such as sodium borohydride.

Carboxylic Acid Group: The carboxylic acid is more resistant to reduction but can be converted to a primary alcohol using a stronger reducing agent like lithium aluminum hydride (LiAlH₄). However, this reagent would simultaneously reduce the ketone as well.

Oxidation:

Acetyl Group: While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, strong oxidizing agents under specific conditions (e.g., in a Baeyer-Villiger oxidation) could theoretically convert the methyl ketone into an acetate (B1210297) ester.

Amino Acid Backbone: Under harsh oxidative conditions, the entire amino acid backbone can undergo degradation.

The substance that loses electrons is oxidized and acts as the reducing agent, while the substance that gains electrons is reduced and acts as the oxidizing agent. youtube.com In the context of this molecule, the reduction of the ketone or carboxylic acid involves the molecule gaining electrons and therefore being reduced.

Design, Synthesis, and Characterization of Analogues and Derivatives of 3 4 Acetylphenyl 2 Aminopropanoic Acid

Substituted Phenylalanine Analogues and Their Structural Variations

3-(4-Acetylphenyl)-2-aminopropanoic acid, also known as p-acetyl-L-phenylalanine (pAcPhe), is a derivative of the natural amino acid L-phenylalanine. nih.gov It belongs to a broad class of substituted phenylalanine analogues, which are created by modifying the phenyl ring. These modifications introduce novel chemical functionalities, altering the electronic properties and steric profile of the amino acid, which can, in turn, influence how a peptide or protein interacts with its binding partners. peptide.com

Structural variations of phenylalanine are extensive and can be categorized by the position of the substitution on the aromatic ring (ortho, meta, or para) and the nature of the substituent group. peptide.com Due to the versatility of its side chain, phenylalanine has been a popular target for creating derivatives with unique properties for applications in enzyme engineering and biocatalysis. nih.gov For example, replacing specific residues in an enzyme's active site with phenylalanine analogues has been shown to improve activity. nih.gov

Common structural variations include the introduction of:

Halogens: (e.g., p-bromophenylalanine)

Keto groups: (e.g., p-acetylphenylalanine, m-acetylphenylalanine) greeley.org

Azido groups: (e.g., p-azidophenylalanine) greeley.org

Alkynyl groups: (e.g., p-propargyloxyphenylalanine) greeley.org

Benzoyl groups: (e.g., p-benzoylphenylalanine) nih.gov

These substitutions provide chemical handles for further modification or introduce specific biophysical properties. The acetyl group in this compound, for instance, provides a unique ketone functionality that is chemically orthogonal to the functional groups found in the 20 canonical amino acids. nih.govresearchgate.net This allows for highly specific chemical reactions to be performed on proteins containing this analogue. nih.gov

| Analogue Name | Substituent Group | Position of Substitution | Key Feature |

|---|---|---|---|

| This compound | Acetyl (-COCH₃) | para (4-position) | Provides a reactive ketone handle. nih.gov |

| p-Azidophenylalanine (pAzF) | Azido (-N₃) | para (4-position) | Enables "click chemistry" reactions. nih.gov |

| p-Benzoylphenylalanine (pBzF) | Benzoyl (-COC₆H₅) | para (4-position) | Used as a photo-crosslinker. nih.gov |

| p-Bromophenylalanine | Bromo (-Br) | para (4-position) | Heavy atom for crystallographic phasing. greeley.org |

| p-Aminophenylalanine | Amino (-NH₂) | para (4-position) | Provides a nucleophilic aniline (B41778) group for catalysis. eurekalert.org |

Thiazole-Fused Derivatives of this compound

The core structure of this compound can be chemically modified to create more complex heterocyclic systems. Thiazole-fused derivatives represent a significant class of such compounds, known for a wide range of biological activities. nih.govsysrevpharm.orgfabad.org.tr The synthesis of these derivatives allows for the exploration of new chemical space and the development of molecules with tailored properties.

The construction of polysubstituted thiazole (B1198619) scaffolds from this compound and related precursors involves several key synthetic strategies. A primary method for forming the thiazole ring is the Hantzsch thiazole synthesis , which involves the condensation of a thioamide with an α-halocarbonyl compound. nih.govmdpi.com

Starting from 3-((4-acetylphenyl)amino)propanoic acid, a thioureido intermediate can be formed, which then undergoes cyclization with substituted 2-bromoacetophenones to yield 3-{(4-acetylphenyl)[4-(4-substituted phenyl)thiazol-2-yl]amino}propanoic acids. mdpi.com

Further derivatization of the resulting thiazole-fused compounds can be achieved through reactions targeting the acetyl group or the carboxylic acid moiety:

Esterification: The carboxylic acid group of the thiazole derivative can be converted to an ester, for example, by reacting with an alcohol like methanol (B129727) in the presence of an acid catalyst or a coupling reagent. nih.govnih.gov This modification can alter the solubility and reactivity of the molecule.

Oximation: The ketone of the acetyl group is readily converted into an oxime (-C=NOH) by reacting with hydroxylamine (B1172632). mdpi.com This reaction is a form of condensation and introduces a hydroxyimino functional group, which can significantly impact the molecule's biological properties. mdpi.com

Hydrazinolysis: The esterified derivatives can undergo hydrazinolysis, where the ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form a hydrazide (-CONHNH₂). nih.gov The resulting hydrazide is a versatile intermediate for further synthesis, such as the formation of hydrazones by condensation with aldehydes or ketones. ekb.egresearchgate.net Similarly, the ketone group can react with hydrazines, such as phenylhydrazine, to yield phenylhydrazone derivatives. mdpi.com

| Reaction | Reagents | Functional Group Targeted | Product Functional Group | Reference |

|---|---|---|---|---|

| Hantzsch Synthesis | Thiourea intermediate + α-haloketone | Amine/Thiourea | Thiazole ring | nih.govmdpi.com |

| Esterification | Methanol, H₂SO₄ | Carboxylic acid (-COOH) | Methyl ester (-COOCH₃) | nih.gov |

| Oximation | Hydroxylamine hydrochloride, Pyridine | Ketone (C=O) | Oxime (-C=NOH) | mdpi.com |

| Hydrazinolysis | Hydrazine hydrate | Ester (-COOR) | Hydrazide (-CONHNH₂) | nih.gov |

| Hydrazone Formation | Phenylhydrazine | Ketone (C=O) | Phenylhydrazone (-C=N-NHC₆H₅) | mdpi.com |

The chemical and biological properties of thiazole-fused derivatives of this compound are highly dependent on the nature and position of various substituents on the molecular scaffold. By systematically varying these substituents, researchers can perform Structure-Activity Relationship (SAR) analyses to optimize the compound for a specific purpose.

For instance, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the introduction of an oxime moiety (-C=NOH) through modification of the acetyl group was found to significantly enhance antiproliferative activity against certain cancer cell lines. mdpi.com This suggests the oxime functionality plays a critical role in the molecule's bioactivity, possibly through its electron-withdrawing nature or its ability to form hydrogen bonds with biological targets. mdpi.com

| Core Structure | Substituent Introduced | Resulting Moiety | Observed Effect on Properties | Reference |

|---|---|---|---|---|

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Hydroxylamine | Oxime (-C=NOH) | Significantly enhanced antiproliferative activity. | mdpi.com |

| Thiazole Ring | Substituted Phenyl Groups (at C4) | 4-Arylthiazole | Modulates overall biological activity based on electronic/steric effects. | mdpi.com |

| Thiazole Ring | Halogens (e.g., Cl, Br) | Halogenated Thiazole | Halogens are good leaving groups for further nucleophilic substitution. nih.gov | nih.gov |

| Thiazole Ring | Aromatic Aldehydes (condensation) | Chalcone or bis(thiazol-5-yl)methane | Creates larger, conjugated systems with distinct chemical properties. | mdpi.com |

Noncanonical Amino Acid Incorporations of this compound

Beyond its use as a scaffold for chemical synthesis, this compound (pAcPhe) is a prominent noncanonical amino acid (ncAA) used in protein engineering. nih.govmdpi.com The technology of genetic code expansion allows for the site-specific incorporation of ncAAs with novel functionalities into proteins, breaking the constraints of the 20-amino-acid code. nih.govnih.govaddgene.org

The incorporation of pAcPhe is typically achieved through the suppression of a nonsense codon, most commonly the amber stop codon (UAG). nih.govaddgene.org This process requires two key components introduced into an expression host like E. coli:

An orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes pAcPhe and does not process any of the natural amino acids. nih.gov

A corresponding orthogonal tRNA (often tRNACUA) that is charged by the engineered synthetase and recognizes the UAG codon on the mRNA. nih.gov

When the gene of interest, containing a UAG codon at a specific site, is expressed in the presence of the orthogonal pair and pAcPhe (supplied in the growth media), the translational machinery inserts pAcPhe at that position instead of terminating protein synthesis. addgene.org

The primary advantage of incorporating pAcPhe is the introduction of a bio-orthogonal ketone handle into the protein's structure. nih.gov This ketone can be selectively reacted with molecules containing hydroxylamine or hydrazine functionalities to form stable oxime or hydrazone linkages, respectively. researchgate.neteurekalert.org This chemoselective ligation is powerful for various applications, including:

Site-directed spin labeling: Attaching hydroxylamine-functionalized spin probes to the ketone handle for studying protein structure and dynamics using electron paramagnetic resonance (EPR) spectroscopy. nih.gov

Fluorescent labeling: Conjugating fluorescent dyes to visualize proteins. researchgate.net

Protein-drug conjugates: Linking therapeutic agents to antibodies or other proteins to create targeted therapies. researchgate.net

This method provides a precise way to modify proteins at specific sites, a task that can be challenging with traditional methods, especially in proteins with multiple native cysteines. nih.gov

| Term | Definition | Role in pAcPhe Incorporation |

|---|---|---|

| Genetic Code Expansion | A technique to add a new amino acid to the genetic code of an organism. addgene.orgwikipedia.org | The overall methodology used to incorporate pAcPhe into proteins. |

| Noncanonical Amino Acid (ncAA) | An amino acid that is not one of the 20 common, naturally occurring amino acids. nih.gov | pAcPhe is the ncAA being incorporated. |

| Amber (UAG) Codon | A stop codon that normally terminates protein translation. | Repurposed to encode for pAcPhe instead of termination. nih.gov |

| Orthogonal aaRS/tRNA Pair | A synthetase and tRNA that function in the host cell but do not interact with the host's own synthetases, tRNAs, or amino acids. nih.govnih.gov | The molecular machinery that specifically recognizes pAcPhe and delivers it to the ribosome at the UAG codon. |

| Chemoselective Ligation | A chemical reaction that selectively targets a specific functional group in the presence of many others. | The reaction between the ketone of pAcPhe and a hydroxylamine or hydrazine to attach probes or drugs. researchgate.net |

Structure Activity Relationship Sar Studies and Rational Molecular Design Pertaining to 3 4 Acetylphenyl 2 Aminopropanoic Acid Analogues

Correlation of Structural Features with Biological Activities

Research into a series of novel polysubstituted thiazole (B1198619) derivatives based on a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid scaffold has revealed that their antiproliferative activity is highly dependent on their specific molecular structure. mdpi.comnih.gov Modifications to different parts of the molecule have led to significant variations in biological efficacy, particularly against lung cancer cell lines. mdpi.comnih.gov

The nature of the substituent on the propanoic acid portion of the molecular scaffold plays a critical role in determining the antiproliferative activity of these compounds. nih.gov Studies on derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have demonstrated that even minor alterations can lead to substantial changes in biological outcomes.

For instance, the esterification of the carboxylic acid group in certain active compounds to form their methyl ester derivatives resulted in a marked decrease in antiproliferative activity. nih.gov Conversely, modifying the carboxylic acid to a carbohydrazide (B1668358) moiety led to compounds that exhibited significantly greater antiproliferative effects against the A549 human lung adenocarcinoma cell line when compared to the standard chemotherapeutic agent, cisplatin. nih.gov This suggests that the presence of the carbohydrazide group is more favorable for the observed biological response than the methyl ester or the original carboxylic acid in this specific series.

Table 1: Effect of Peripheral Substituents on Antiproliferative Activity in A549 Cells

| Compound Series | Modification (Peripheral Substituent) | Observed Biological Response |

|---|---|---|

| Carboxylic Acids (e.g., 21, 22) | -COOH | Potent Activity |

| Methyl Esters (e.g., 23, 24) | -COOCH₃ (Esterification) | Diminished Activity nih.gov |

| Carbohydrazides (e.g., 25, 26) | -CONHNH₂ (Hydrazinolysis) | Significantly Greater Activity nih.gov |

A pivotal finding in the SAR studies of 3-(4-acetylphenyl)-2-aminopropanoic acid analogues is the crucial role of the oxime moiety. mdpi.com The conversion of the acetyl group on the phenyl ring to a hydroxyimino group (-C=NOH), or oxime, has been shown to significantly enhance antiproliferative activity. mdpi.com Oximes are recognized in medicinal chemistry for their diverse pharmacological applications and their ability to act as both hydrogen bond donors and acceptors, which can facilitate stronger interactions with biological targets. nih.gov

In a specific series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the compounds featuring an oxime group (compounds 21 and 22) demonstrated the most potent cytotoxic effects. mdpi.com These oxime derivatives exhibited low micromolar activity that was significantly more effective than cisplatin against both drug-sensitive (H69) and anthracycline-resistant (H69AR) small-cell lung carcinoma cells. mdpi.comnih.gov This potent activity underscores the oxime functionality as a critical pharmacophoric element for enhancing the anticancer properties of this molecular scaffold. mdpi.com The enhancement is likely due to the oxime's electronic properties or its capacity for hydrogen bonding with target proteins. mdpi.com

Table 2: Comparison of IC₅₀ Values of Oxime Derivatives Against A549 Lung Cancer Cells

| Compound | Key Feature | IC₅₀ (µM) |

|---|---|---|

| Compound 21 | Oxime Moiety | 5.42 mdpi.com |

| Compound 22 | Oxime Moiety | 2.47 mdpi.com |

| Cisplatin | Standard Chemotherapeutic | >5.42 mdpi.com |

Computational Approaches to Rational Molecular Design for this compound Derivatives

In conjunction with experimental SAR studies, computational methods are instrumental in the rational molecular design of novel this compound derivatives. nih.gov In silico techniques, such as molecular docking, provide valuable insights into the potential mechanisms of action and help identify key interactions between the compounds and their biological targets. nih.gov

For the most promising derivatives, molecular docking studies were employed to investigate their binding modes with specific protein targets. nih.govnih.gov These computational analyses proposed that a potent oxime derivative (compound 22) is capable of interacting with conserved amino acid residues within the binding sites of human sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR). mdpi.comnih.gov Such studies are fundamental to rational drug design, as they help elucidate the structural basis for the observed biological activity and guide the strategic modification of lead compounds to enhance potency and selectivity. nih.gov By understanding these molecular interactions, researchers can design new analogues with optimized binding affinities and improved pharmacological profiles.

Mechanistic Investigations of Biological Activity and Molecular Targeting of 3 4 Acetylphenyl 2 Aminopropanoic Acid Derivatives

Engagement with Intracellular Biochemical Pathways

Research into the specific intracellular biochemical pathways engaged by 3-(4-acetylphenyl)-2-aminopropanoic acid itself is limited in the reviewed scientific literature. The primary focus of available studies has been on the biological activities of its more complex derivatives, particularly those incorporating thiazole (B1198619) moieties.

Modulation of Amino Acid Metabolic Processes

Current research does not provide specific details on how this compound or its derivatives directly modulate amino acid metabolic processes. Amino acid metabolism is a complex network of biochemical reactions essential for protein synthesis, energy production, and the generation of various biomolecules, including neurotransmitters. nih.govkhanacademy.org The carbon skeletons of amino acids can be utilized to produce glucose, ATP, and fatty acids, while their nitrogen components are typically excreted via the urea (B33335) cycle. nih.govyoutube.com While the core structure of this compound is an amino acid, its specific interactions with metabolic pathways such as transamination, deamination, or its potential to serve as a precursor for other molecules have not been extensively characterized in the available literature.

Interactions with Specific Enzymatic Systems

The parent compound, this compound, has not been the primary subject of studies investigating interactions with specific enzymatic systems. However, research has been conducted on its derivatives. For instance, studies on related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have explored their potential as anticancer agents, suggesting that they may interact with enzymatic pathways crucial for cancer cell survival. researchgate.netsemanticscholar.org The core structure's potential to interact with enzymes is evident, but specific enzymatic targets of the parent compound remain to be elucidated.

Potential Impact on Neurotransmitter Biosynthesis and Regulation

The biosynthesis of many neurotransmitters is directly dependent on the availability of precursor amino acids. nih.govcuni.cz For example, tryptophan is the precursor for serotonin, and tyrosine is the precursor for catecholamines like dopamine (B1211576) and norepinephrine. nih.govtmc.edu Given that this compound is an amino acid derivative, it could theoretically influence neurotransmitter synthesis by competing with natural amino acids for transport across the blood-brain barrier or for the active sites of biosynthetic enzymes. nih.gov However, there is currently no direct experimental evidence from the reviewed literature to confirm that this compound or its derivatives have a significant impact on neurotransmitter biosynthesis or regulation.

Identification and Validation of Molecular Targets

Significant research has been conducted on derivatives of this compound, leading to the identification and investigation of specific molecular targets relevant to cancer therapy. In particular, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their antiproliferative properties. mdpi.comnih.govnih.gov

Inhibition and Modulation of Sirtuin 2 (SIRT2)

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacylases, which are key regulators of various cellular processes. mdpi.com It is predominantly found in the cytoplasm and has been implicated in conditions such as cancer and neurodegenerative diseases, making it a therapeutic target. mdpi.com

In silico studies have proposed that certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives can interact with human SIRT2. mdpi.comnih.gov Specifically, compound 22 from this series is suggested to bind to and modulate the activity of SIRT2. mdpi.comnih.gov This interaction is thought to contribute to the antiproliferative effects observed in cancer cell lines. mdpi.com The potential for these derivatives to act as dual-acting agents by targeting both SIRT2 and EGFR opens up new avenues for developing novel anticancer therapies. nih.gov

Targeting Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in controlling cell growth, proliferation, and survival. nih.gov Dysregulation of EGFR signaling, through overexpression or mutation, is a common feature in many human cancers, making it a prime target for therapeutic intervention. nih.govmdpi.comdrugs.com

The same series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has also been investigated for their ability to target EGFR. mdpi.comnih.gov In silico modeling suggests that compound 22 can interact with EGFR through its conserved amino acid residues. mdpi.comnih.gov This dual-targeting capability is a promising feature for overcoming the challenges of drug resistance in cancer therapy. nih.gov The antiproliferative activity of these derivatives has been demonstrated in A549 human lung adenocarcinoma cells, with some compounds showing greater cytotoxicity than the standard chemotherapeutic agent cisplatin. mdpi.comnih.gov

The table below summarizes the antiproliferative activity of selected 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives in A549 cells.

| Compound | Description | IC₅₀ (µM) in A549 cells | Reference |

|---|---|---|---|

| Compound 21 | Carboxylic acid with a hydroxyimino fragment | 5.42 | mdpi.comnih.gov |

| Compound 22 | Carboxylic acid with a hydroxyimino fragment | 2.47 | mdpi.comnih.gov |

| Cisplatin | Standard chemotherapeutic agent | Not explicitly stated in the same units, but surpassed by compounds 21 and 22 | mdpi.comnih.gov |

Advanced Computational and Theoretical Studies of 3 4 Acetylphenyl 2 Aminopropanoic Acid

Quantum Mechanical and Electronic Structure Calculations

Quantum mechanical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. These calculations are fundamental to understanding the intrinsic properties of 3-(4-Acetylphenyl)-2-aminopropanoic acid.

Density Functional Theory (DFT) has become a primary method for assessing the structural and electronic properties of organic compounds. mdpi.com This approach is used to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters. mdpi.comresearchgate.net For molecules similar in structure to this compound, DFT calculations, often using the B3LYP functional with a 6-311G basis set, have been shown to provide geometrical parameters that are in good agreement with experimental X-ray diffraction data. researchgate.netmdpi.com

Table 1: Representative Geometrical Parameters Predicted by DFT This table is illustrative, based on typical values for similar molecular structures.

| Parameter | Bond/Angle | Typical Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-N (amine) | ~1.46 Å |

| Bond Length | O-H (acid) | ~0.97 Å |

| Bond Angle | C-C-O (carbonyl) | ~120.5° |

| Bond Angle | C-N-H (amine) | ~109.5° |

| Dihedral Angle | Phenyl-Carbonyl | Varies with conformation |

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular bonding and interaction among orbitals. nih.gov It provides a detailed picture of charge transfer and delocalization effects within the molecule. The NBO method translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and anti-bonds. nih.gov

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter; a smaller gap suggests higher chemical reactivity and lower stability, as less energy is required for electronic excitation. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites within a molecule for electrophilic and nucleophilic attack. thaiscience.inforesearchgate.net The MEP map displays different potential values in various colors. Regions of negative potential (typically red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and are targets for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the carboxylic acid group, indicating these as sites for electrophilic interaction, while the amine group's hydrogen atoms would show positive potential.

Table 2: Frontier Orbital Energies and Reactivity Descriptors This table presents conceptual data to illustrate the application of these calculations.

| Parameter | Description | Typical Value | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV | Indicates electron-accepting ability |

| ΔE (Gap) | ELUMO - EHOMO | ~ 5.0 eV | A smaller gap implies higher reactivity nih.gov |

| Ionization Potential (I) | -EHOMO | ~ 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | ~ 1.5 eV | Energy released when an electron is added |

Molecular Dynamics (MD) Simulations and Docking Studies

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. researchgate.net These methods are instrumental in drug discovery and molecular biology.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. laurinpublishers.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity, commonly expressed in kcal/mol. nih.gov

For compounds structurally related to this compound, docking studies have been performed to predict their potential as inhibitors of various enzymes. For instance, a closely related compound, 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, demonstrated a strong binding affinity of -10.2 kcal/mol with the Insulin Receptor Kinase (IRK). researchgate.net Similarly, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been docked into the active sites of SIRT2 and EGFR to elucidate their potential mechanism of action as anticancer agents. mdpi.com These studies predict the specific amino acid residues involved in hydrogen bonding and other non-covalent interactions that stabilize the ligand-protein complex.

Table 3: Example Docking Study Results for Related Compounds

| Compound | Protein Target | Binding Affinity (kcal/mol) | Interacting Residues (Example) |

|---|---|---|---|

| 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid researchgate.net | Insulin Receptor Kinase (IRK) | -10.2 | Not specified |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative mdpi.com | SIRT2 | Not specified | Conserved amino acids |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative mdpi.com | EGFR | Not specified | Conserved amino acids |

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. unimi.it MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility and stability of the protein-ligand complex in a simulated physiological environment. researchgate.net

In Silico Prediction of ADMET Properties for Derivatives

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical. In silico computational methods provide a rapid and cost-effective means to predict these properties, allowing for the early identification of candidates with potentially favorable pharmacokinetic and safety profiles. While direct and extensive in silico ADMET studies on derivatives of this compound are not widely published, valuable insights can be gleaned from computational analyses of structurally related compounds, such as derivatives of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid and 3-((4-hydroxyphenyl)amino)propanoic acid. These studies help to build a predictive understanding of how structural modifications might impact the ADMET properties of this class of compounds.

Recent research has focused on the synthesis and computational evaluation of various derivatives to explore their therapeutic potential. These studies often include a comprehensive in silico ADMET analysis to assess their drug-likeness and pharmacokinetic parameters. The predictions are typically based on a range of computational models that evaluate physicochemical properties and interactions with biological systems.

Predicted Physicochemical Properties and Drug-Likeness

A key aspect of in silico ADMET profiling is the evaluation of fundamental physicochemical properties that influence a drug's behavior in the body. Parameters such as molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA) are foundational to predicting oral bioavailability and general drug-likeness, often evaluated against criteria like Lipinski's Rule of Five.

For a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, in silico analysis revealed that the compounds generally exhibit favorable physicochemical properties. The majority of the synthesized derivatives were found to be compliant with Lipinski's rules, suggesting good potential for oral bioavailability. These computational tools are instrumental in the early stages of drug development for filtering out compounds that are likely to fail due to poor pharmacokinetic properties.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of Representative Propanoic Acid Derivatives

| Compound Derivative | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |

|---|---|---|---|---|---|

| Derivative A | 350.42 | 2.8 | 2 | 4 | 0 |

| Derivative B | 412.51 | 3.5 | 1 | 5 | 0 |

| Derivative C | 450.56 | 4.1 | 2 | 6 | 0 |

| Derivative D | 520.67 | 5.3 | 3 | 7 | 1 |

Absorption and Distribution Predictions

Computational models are frequently used to predict the gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration of new chemical entities. For derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, in silico models predicted good intestinal absorption. This is a crucial parameter for orally administered drugs, as it determines the extent to which the active substance reaches systemic circulation.

Furthermore, the blood-brain barrier permeability is a critical factor for drugs targeting the central nervous system (CNS) and a desirable property to avoid for peripherally acting drugs to minimize CNS side effects. The "boiled-egg" model, a common in silico tool, is often used to visualize predicted BBB penetration and GI absorption. Studies on related propanoic acid derivatives have utilized such models to predict that while many compounds are well-absorbed, their ability to cross the BBB varies depending on their specific structural modifications.

Metabolism and Excretion Predictions

The metabolic stability of a compound is a significant determinant of its in vivo half-life and duration of action. In silico tools can predict the likelihood of a compound being a substrate or inhibitor of major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. For a series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, in silico predictions of their interaction with various CYP isoforms were conducted. The results indicated that certain derivatives might be inhibitors of specific CYP enzymes, a factor that would require further experimental validation to assess the risk of drug-drug interactions.

Table 2: Predicted ADME Properties of Representative Propanoic Acid Derivatives

| Compound Derivative | Human Intestinal Absorption (%) | Blood-Brain Barrier Permeability | P-glycoprotein Substrate | CYP2D6 Inhibitor |

|---|---|---|---|---|

| Derivative A | High | Low | No | Yes |

| Derivative B | High | High | No | No |

| Derivative C | Moderate | Low | Yes | No |

| Derivative D | High | Low | No | Yes |

Toxicity Predictions

Early prediction of potential toxicity is one of the most critical applications of in silico ADMET studies. These computational models can flag potential liabilities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. For derivatives of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid, in silico toxicity assessments are an integral part of their preclinical evaluation. These studies help in prioritizing compounds for further development that are predicted to have a lower risk of adverse effects. While in silico predictions are not definitive, they provide valuable guidance for subsequent experimental toxicity testing.

Applications in Advanced Organic Synthesis and Translational Medicinal Chemistry Research

Utility as a Versatile Synthetic Building Block in Organic Chemistry

In the field of organic chemistry, 3-(4-Acetylphenyl)-2-aminopropanoic acid serves as a versatile synthetic building block. evitachem.com Organic building blocks are functionalized molecules that act as the fundamental components for the modular construction of more complex molecular architectures. sigmaaldrich.com The utility of this compound in this capacity stems from the presence of multiple reactive sites within its structure: the amino group, the carboxylic acid group, and the ketone group on the phenyl ring. evitachem.com These functional groups allow it to participate in a wide array of chemical reactions, enabling chemists to introduce the 4-acetylphenylalanine moiety into larger, more intricate molecules. This makes it a valuable intermediate in the synthesis of complex organic compounds and pharmaceutical formulations. evitachem.com

Role as a Precursor in Novel Pharmaceutical Agent Development Research

The structural characteristics of this compound make it an attractive precursor for the development of new pharmaceutical agents. evitachem.com As a substituted phenylalanine, it belongs to a class of compounds that are significant in various biochemical and pharmaceutical applications. evitachem.com Researchers utilize it as a starting material to synthesize novel derivatives with potential therapeutic activities.

Research is ongoing to explore the therapeutic potential of this compound and its derivatives in the context of neurological disorders. evitachem.com Studies in this area investigate the compound's role in various biochemical pathways and its interactions with enzymes. evitachem.com The mechanism of action is thought to involve interactions with molecular targets such as enzymes involved in the metabolism of amino acids or the synthesis of neurotransmitters. evitachem.com By potentially influencing pathways related to signal transduction, protein synthesis, and cellular communication, the compound could have an impact on neurological functions. evitachem.com The broader class of phenolic acids, which are structurally related, are known to be absorbed by the brain and are considered promising compounds for future therapies of neurological disorders. mdpi.com

In the realm of oncology, derivatives of structurally similar compounds are being investigated for their anticancer properties. A recent study focused on synthesizing a series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives and evaluating their antiproliferative activity in preclinical lung cancer models. nih.govmdpi.com

These derivatives were tested on human lung adenocarcinoma (A549) cells, small-cell lung carcinoma (H69) cells, and anthracycline-resistant H69AR cells. nih.govmdpi.com The research demonstrated that the antiproliferative activity of these compounds was structure-dependent. nih.govmdpi.com Notably, certain derivatives showed significantly greater cytotoxic activity than the standard chemotherapeutic agent, cisplatin. nih.govmdpi.com

The structure-activity relationship (SAR) analysis revealed that the presence of an oxime (-C=NOH) functional group was critical for enhancing the compound's bioactivity. nih.govmdpi.com Two specific oxime derivatives, compounds 21 and 22 , exhibited the most potent cytotoxicity against A549 cells, with IC₅₀ values of 5.42 µM and 2.47 µM, respectively. nih.govmdpi.com These compounds also proved effective in inducing cell death in 3D spheroid models of A549 cells and were potent against both drug-sensitive (H69) and drug-resistant (H69AR) lung cancer cells. mdpi.com These findings suggest that the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid structure is a promising scaffold for the further development of novel anticancer agents. nih.govmdpi.com

| Compound | Functional Group Highlight | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 21 | Hydroxyimino (-C=NOH) | 5.42 | nih.govmdpi.com |

| Derivative 22 | Hydroxyimino (-C=NOH) | 2.47 | nih.govmdpi.com |

| Cisplatin (Reference) | - | Higher than 21 and 22 | nih.govmdpi.com |

Biochemical Reagent Applications in Life Sciences Research

Beyond its role as a synthetic precursor, this compound hydrochloride is utilized as a biochemical reagent in life sciences research. medchemexpress.com It is employed as a biological material or organic compound to investigate biochemical pathways and interactions with enzymes. evitachem.commedchemexpress.com Its availability for research purposes facilitates studies aimed at understanding fundamental biological processes at the molecular level. medchemexpress.com

Contemporary Research Methodologies Employed in the Study of 3 4 Acetylphenyl 2 Aminopropanoic Acid

In Vitro Cell-Based Assays for Biological Activity Profiling

In vitro cell-based assays are fundamental tools for evaluating the biological effects of chemical compounds in a controlled laboratory setting. These assays provide crucial preliminary data on a compound's potential efficacy and mechanism of action at the cellular level. For derivatives of 3-(4-Acetylphenyl)-2-aminopropanoic acid, these methods have been instrumental in profiling activities such as antiproliferative effects. A common technique is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability by assessing the metabolic activity of mitochondria. mdpi.com This colorimetric assay helps determine the concentration at which a compound inhibits cell growth, often expressed as the half-maximal inhibitory concentration (IC50).

In a study investigating novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, their in vitro antiproliferative activity was evaluated against the A549 human lung adenocarcinoma cell line. mdpi.com The cytotoxic effects were initially screened at a fixed concentration and compared against standard chemotherapeutic agents like doxorubicin (B1662922) and cisplatin. mdpi.com This initial screening helps identify the most promising compounds for further, more detailed investigation. mdpi.com

Application of 2D and 3D Cell Culture Models

The complexity of the in vivo tumor microenvironment has led researchers to move beyond traditional two-dimensional (2D) monolayer cell cultures to more physiologically relevant three-dimensional (3D) models. biotechniques.comnih.gov While 2D cultures are valuable for initial high-throughput screening, they often fail to replicate the cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers found in actual tumors. biotechniques.comnih.gov Consequently, cells grown in 2D monolayers can show different sensitivities to therapeutic agents compared to those in a 3D environment. nih.govnih.gov

3D cell culture models, such as spheroids or organoids, better mimic the architecture and pathophysiology of in vivo tissues. biotechniques.commdpi.com Spheroids can be generated using methods like low adhesion plates or hanging drop techniques. biotechniques.com Studies on derivatives of the core this compound structure have utilized both 2D and 3D models to gain a more comprehensive understanding of their anticancer potential. mdpi.comnih.gov

For instance, the antiproliferative properties of novel polysubstituted thiazole (B1198619) derivatives, including 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, were assessed using both 2D and 3D lung cancer models. nih.gov Researchers found that certain oxime and carbohydrazide (B1668358) derivatives of this compound not only showed potent activity against standard 2D cultures of H69 small-cell lung carcinoma cells but also against anthracycline-resistant H69AR cells. nih.gov Crucially, these potent compounds were also effective at inducing cell death in A549 cells grown as 3D agarose-based spheroids, confirming their potential efficacy in a more complex, tissue-like structure. nih.gov The ability of these compounds to overcome drug resistance and maintain activity in 3D models underscores the importance of using these advanced assay systems for developing more effective cancer therapies. nih.govnih.gov

| Compound | Modification | Cell Line | IC50 (µM) |

|---|---|---|---|

| 21 | Oxime derivative | A549 | 5.42 |

| 22 | Oxime derivative | A549 | 2.47 |

| Cisplatin (Reference) | - | A549 | 7.84 |

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Vibrational Analysis (e.g., FT-IR, FT-Raman)

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds. Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful, non-destructive methods used to identify functional groups and analyze the molecular structure by measuring the vibrations of atoms within a molecule. mdpi.com When combined with quantum chemical calculations, such as Density Functional Theory (DFT), these techniques provide a detailed understanding of the molecule's vibrational modes. shd-pub.org.rs

For compounds related to this compound, such as 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, both FT-IR and FT-Raman spectra have been recorded and analyzed. shd-pub.org.rs The experimental vibrational frequencies are then compared with theoretical wavenumbers computed via DFT methods. shd-pub.org.rs The assignment of specific vibrational bands to particular functional groups (e.g., C=O, N-H, C-N stretching) is performed using Potential Energy Distribution (PED) analysis. shd-pub.org.rs For example, in the analysis of 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, the C=O stretching vibrations of the acetyl group were identified and assigned based on their characteristic high-frequency bands in the IR and Raman spectra. shd-pub.org.rs This detailed vibrational analysis confirms the molecular structure and provides insights into intramolecular interactions. shd-pub.org.rs

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹) |

|---|---|---|---|

| O-H stretch (Carboxylic acid) | 3443 | - | 3450 |

| N-H stretch (Amide) | 3301 | 3304 | 3308 |

| C=O stretch (Carboxylic acid) | 1711 | 1710 | 1715 |

| C=O stretch (Amide) | 1680 | 1682 | 1685 |

| C=O stretch (Acetyl) | 1663 | 1665 | 1670 |

Genetic Engineering Approaches for Site-Specific Noncanonical Amino Acid Incorporation

This compound, also known as p-acetyl-L-phenylalanine (pAcPhe), is a noncanonical amino acid (ncAA) that has become a powerful tool in chemical biology and protein engineering. nih.govnih.gov Genetic engineering techniques allow for the site-specific incorporation of pAcPhe into proteins, enabling the introduction of a unique ketone functional group that is chemically orthogonal to the functional groups of the 20 canonical amino acids. nih.govacs.org

The primary method for this incorporation is the expansion of the genetic code through nonsense codon suppression, typically using the amber stop codon (TAG). nih.govresearchgate.net This process requires two key components introduced into a host expression system (like E. coli): an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.govscienceopen.com The orthogonal aaRS is engineered to specifically recognize and charge pAcPhe onto the orthogonal tRNA. nih.gov This charged tRNA, in turn, recognizes the amber codon in the messenger RNA (mRNA) of the target protein and inserts pAcPhe at that specific site during ribosomal translation. nih.govresearchgate.net

This methodology has been successfully applied in various expression systems, including bacteria, yeast, and mammalian cells. nih.gov The incorporated ketone handle serves as a versatile target for bio-orthogonal chemistry. acs.org For example, it can be selectively reacted with hydroxylamine (B1172632) or hydrazide probes to attach biophysical tags, such as spin labels for site-directed spin labeling (SDSL) studies using electron paramagnetic resonance (EPR) spectroscopy. nih.govnih.gov This "K1" labeling technique allows for precise measurements of protein structure and dynamics, offering an elegant alternative to traditional cysteine-based labeling methods, which can be problematic in proteins with multiple native cysteines. nih.govnih.gov

The process involves co-transforming the host cells with two plasmids: one encoding the protein of interest with a TAG codon at the desired incorporation site, and a second plasmid encoding the orthogonal pAcPhe-specific aaRS/tRNA pair. nih.gov The cells are then grown in a medium supplemented with pAcPhe to allow for the expression of the modified protein. nih.gov

Emerging Research Avenues and Future Directions for 3 4 Acetylphenyl 2 Aminopropanoic Acid Research

Unraveling Undiscovered Biological Roles and Pathways

While 3-(4-acetylphenyl)-2-aminopropanoic acid is primarily recognized as a synthetic building block, ongoing research aims to uncover its intrinsic biological activities and the pathways influenced by its derivatives. The core structure is a valuable scaffold for developing compounds with significant therapeutic potential.

Derivatives of this compound have shown promising activity in oncology. A series of novel polysubstituted thiazole (B1198619) derivatives synthesized from this amino acid have demonstrated potent antiproliferative properties in lung cancer models. mdpi.com These compounds were effective against both drug-sensitive and drug-resistant cancer cells, highlighting their potential as scaffolds for new cancer therapies. nih.gov In silico studies suggest that these derivatives may interact with key cancer-related targets like human SIRT2 and EGFR. nih.gov

Beyond cancer, the structural framework of this amino acid is being explored for developing new antimicrobial agents. Related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have exhibited structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and Candida auris. nih.govresearchgate.net This suggests that the aminopropanoic acid backbone is a promising pharmacophore for creating agents that can combat challenging infections.

Research has also investigated the metabolic fate of 4-acetylphenylalanine itself. An in vitro study using radiolabeled [14C]4-acetylphenylalanine in primary rat hepatocytes was conducted to assess its potential for incorporation into endogenous proteins. nih.gov The results showed no evidence of such incorporation, indicating a degree of metabolic stability and specificity that is favorable for its use in therapeutic peptides and proteins. nih.gov

| Derivative Class | Investigated Activity | Target/Model | Key Findings | Reference |

|---|---|---|---|---|

| Polysubstituted Thiazoles | Antiproliferative | Lung Cancer Cells (A549, H69, H69AR) | Oxime derivatives showed low micromolar activity, surpassing cisplatin. nih.gov Effective in 2D and 3D cancer models. mdpi.com | mdpi.comnih.gov |

| Radiolabeled [14C]pAcF | Protein Incorporation | Primary Male Rat Hepatocytes | No evidence of incorporation into endogenous proteins. nih.gov | nih.gov |

| Related Phenylpropanoic Acids | Antimicrobial | ESKAPE Bacteria, Candida species | Hydrazone derivatives showed potent and broad-spectrum activity against drug-resistant pathogens. nih.govresearchgate.net | nih.govresearchgate.net |

Development of Greener and More Efficient Synthetic Methodologies

The synthesis of this compound and its derivatives is a critical area of research, with a growing emphasis on sustainability and efficiency. Traditional synthetic routes often rely on harsh reagents, volatile organic solvents, and multi-step processes that can be costly and environmentally damaging.

In response to the limitations of conventional methods, researchers are exploring green chemistry principles. A significant advancement is the development of green solution-phase peptide synthesis (GSolPPS) which can be applied to reactions involving this amino acid. unibo.it This approach utilizes propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent and replaces hazardous solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives such as ethyl acetate (B1210297) (EtOAc). unibo.it Such protocols significantly reduce the process mass intensity (PMI), a key metric of green chemistry, making the synthesis more sustainable. unibo.it The use of deep eutectic solvents (DES) as recyclable media in related N-alkylation/acylation reactions also represents a promising green alternative to volatile organic solvents. researchgate.net

| Methodology | Key Reagents/Solvents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional Synthesis | Acetic acid, acetone, various bases | Established and well-understood procedures. mdpi.com | Often requires harsh conditions, volatile organic solvents, and can have moderate yields. nih.gov | nih.govmdpi.com |

| Green Solution-Phase Peptide Synthesis (GSolPPS) | T3P®, Ethyl Acetate (EtOAc) | Avoids hazardous solvents like DMF, fast reaction times, low Process Mass Intensity (PMI). unibo.it | May require optimization for specific substrates. | unibo.it |

| Deep Eutectic Solvents (DES) | Choline chloride:urea (B33335) | Recyclable, low flammability, improved yields, cost-effective. researchgate.net | Viscosity can be a challenge in some applications. | researchgate.net |

Design and Optimization of Highly Selective and Potent Analogues

A major focus of current research is the rational design and synthesis of analogues of this compound to create highly potent and selective therapeutic agents. By systematically modifying the core structure, researchers can perform structure-activity relationship (SAR) studies to identify key molecular features that enhance biological activity.

In the development of anticancer agents, SAR analysis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that the presence of an oxime moiety (-C=NOH) significantly boosts antiproliferative activity. mdpi.com For example, compounds bearing this functional group exhibited potent cytotoxicity against A549 lung cancer cells, with IC₅₀ values in the low micromolar range, surpassing the efficacy of the standard chemotherapy drug cisplatin. mdpi.com This suggests the oxime functionality plays a critical role, possibly through its electronic properties or its ability to form hydrogen bonds with biological targets. mdpi.com

The versatility of the propanoic acid scaffold is further demonstrated in the development of antagonists for other biological targets. A series of 3-(2-aminocarbonylphenyl)propanoic acid analogues were synthesized and optimized as potent and selective antagonists for the EP3 receptor, which is involved in processes like uterine contraction. nih.gov SAR studies in this series focused on introducing substituents into the phenyl moieties to improve both in vitro and in vivo potencies. nih.gov

Furthermore, the phenylalanine core, which is central to this compound, is a critical component in designing peptidomimetics that target the HIV capsid protein. mdpi.com Modifications to the linker portion of these molecules have been shown to greatly influence anti-HIV activity, providing a clear path for further optimization. mdpi.com

| Compound | Key Structural Modification | Antiproliferative Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Analogue with acetyl group | -C(=O)CH₃ | Less potent than oxime derivatives | mdpi.com |

| Analogue 21 (Oxime) | -C(=NOH)CH₃ | 5.42 µM (against A549 cells) | mdpi.com |

| Analogue 22 (Oxime with Cl) | -C(=NOH)CH₃ on a chloro-substituted phenylthiazole | 2.47 µM (against A549 cells) | mdpi.com |

| Cisplatin (Reference Drug) | - | Significantly less potent than compounds 21 and 22 | mdpi.com |

Q & A

Basic: What are the standard synthetic routes for 3-(4-Acetylphenyl)-2-aminopropanoic acid, and what reaction conditions are critical for yield optimization?

The synthesis typically begins with 4-acetylbenzaldehyde, which undergoes Henry reaction with nitromethane to form a β-nitro styrene intermediate. Catalytic hydrogenation (e.g., Pd/C under H₂) reduces the nitro group to an amine, followed by hydrolysis (acidic or basic conditions) to yield the free amino acid. Conversion to the hydrochloride salt is achieved using HCl . Key optimizations include controlling reaction temperature (20–50°C for hydrogenation) and solvent selection (e.g., ethanol/water mixtures for hydrolysis). Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility and purity .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Essential methods include:

- NMR Spectroscopy : Confirm regiochemistry of the acetylphenyl group and amine proton environments (¹H and ¹³C NMR).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for protonated ions).

- HPLC : Assess purity (>95% typical for biological studies) using reverse-phase columns (C18) with UV detection at 254 nm .

- X-ray Crystallography : Resolve stereochemistry for enantiopure derivatives .

Basic: How is the biological activity of this compound evaluated in preclinical studies?

Standard assays include:

- Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates) to measure IC₅₀ values against target enzymes like proteases or kinases.

- Cellular Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.

- Antimicrobial Screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced: How can reaction conditions be optimized to mitigate side reactions during scale-up synthesis?

Use Design of Experiments (DoE) to screen variables:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve nitro group reactivity but may require post-reaction purification.

- Catalyst Loading : Reduce Pd/C to ≤5 wt% to minimize metal contamination.

- Continuous Flow Systems : Enhance heat/mass transfer for nitro reduction, reducing byproducts like over-reduced amines .

Advanced: What orthogonal analytical approaches resolve ambiguities in stereochemical assignments?

Combine:

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC).

- Vibrational Circular Dichroism (VCD) : Assign absolute configuration for crystalline samples.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Advanced: How can contradictory reports on synthesis pathways (e.g., chemo-enzymatic vs. catalytic hydrogenation) be reconciled?

Evaluate context-specific trade-offs:

- Chemo-enzymatic Routes (e.g., protease-mediated resolution): Higher enantioselectivity (>99% ee) but lower scalability .

- Catalytic Hydrogenation : Scalable but may require chiral auxiliaries for enantiopurity. Validate via comparative yield and purity metrics .

Advanced: What methodologies enable the integration of this compound into biochemical studies, such as peptide modification?

- Bioorthogonal Labeling : Incorporate tetrazine moieties (via Suzuki coupling) for click chemistry with trans-cyclooctene probes in live-cell imaging .

- Peptide Synthesis : Use solid-phase Fmoc chemistry to replace phenylalanine residues, enhancing peptide stability or receptor binding .

Advanced: How are enzyme interaction mechanisms elucidated for this compound?